1-(Dimethoxymethoxy)-4-methoxybenzene
Description
Contextual Relevance of Methoxybenzene Derivatives in Modern Organic Synthesis
Methoxybenzene derivatives, which feature a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring, are a cornerstone of modern organic synthesis due to their versatile reactivity and presence in a wide array of commercially important molecules. The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, making the aromatic ring more susceptible to reaction than benzene itself. This property allows for the regioselective introduction of other functional groups onto the aromatic core.
These derivatives serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. adichemistry.com For instance, compounds like 1,4-dimethoxybenzene (B90301) are utilized in the synthesis of pharmaceuticals such as methoxamine. organic-chemistry.org Their applications extend to the flavor and fragrance industry, where they contribute sweet and floral notes to perfumes and soaps. oup.com The stability of the ether linkage, combined with the reactivity of the aromatic ring, makes methoxybenzene and its derivatives indispensable building blocks for constructing more complex molecular architectures. adichemistry.comoup.com
Significance of Acetal (B89532) Functional Groups, Specifically Dimethoxymethoxy Ethers, in Chemical Transformations
Acetal functional groups, particularly methoxymethyl (MOM) ethers, play a pivotal role in multi-step organic synthesis. The primary significance of the MOM group is its function as a protecting group for hydroxyl (-OH) functions in alcohols and phenols. adichemistry.comwikipedia.org In a complex synthesis, it is often necessary to prevent a reactive hydroxyl group from interfering with a reaction occurring at another site in the molecule. The MOM group is ideal for this purpose as it can be readily introduced, is stable under a wide variety of reaction conditions, and can be selectively removed when its protective function is no longer needed. oup.comnih.gov
The stability profile of MOM ethers is a key advantage; they are inert to many oxidizing and reducing agents, strong bases, nucleophiles, and various electrophiles. adichemistry.com This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. nih.gov However, the MOM group is an acetal, which makes it sensitive to acidic conditions. adichemistry.com This lability to acid provides a reliable and straightforward method for its removal (deprotection), typically using mild acidic hydrolysis, which regenerates the original hydroxyl group. adichemistry.comoup.com
Rationale and Scope of Research on 1-(Dimethoxymethoxy)-4-methoxybenzene
The compound this compound is a specific methoxybenzene derivative where the hydroxyl group of 4-methoxyphenol (B1676288) has been protected as a MOM ether. Research into this particular molecule is driven by its utility as a substrate in the development and exploration of novel synthetic methodologies. By employing a protected form of a reactive phenol (B47542), chemists can investigate chemical transformations that might otherwise be complicated by the presence of a free phenolic hydroxyl group.
Specific research findings highlight its role in advanced catalytic reactions. For example, this compound has been utilized as a reactant in iron (III) chloride-catalyzed allylation reactions with allyltrimethylsilane. chemsrc.com It has also served as a substrate in ytterbium-catalyzed carboalkoxylation/Friedel-Crafts reactions of arylidenecyclopropanes with acetals to synthesize indenes. chemsrc.com These studies demonstrate the compound's value in probing the scope and mechanisms of new carbon-carbon bond-forming reactions, which are fundamental to organic synthesis. The research, therefore, focuses on expanding the synthetic chemist's toolkit by testing the reactivity of this stable, functionalized aromatic ether in innovative chemical transformations. chemsrc.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2186-92-7 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Boiling Point | 85-87 °C at 0.1 mm Hg |
| Index of Refraction | 1.486 |
| Synonyms | 4-Methoxybenzaldehyde Dimethyl Acetal, Anisaldehyde dimethyl acetal, p-Anisaldehyde Dimethyl Acetal, Benzene, 1-(dimethoxymethyl)-4-methoxy- |
Data sourced from Chemsrc chemsrc.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
113336-11-1 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(dimethoxymethoxy)-4-methoxybenzene |
InChI |
InChI=1S/C10H14O4/c1-11-8-4-6-9(7-5-8)14-10(12-2)13-3/h4-7,10H,1-3H3 |
InChI Key |
RJMXEPSFHUPJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Dimethoxymethoxy 4 Methoxybenzene
Strategies for Introducing the Dimethoxymethoxy Moiety onto Aryl Systems
The introduction of a dimethoxymethoxy group onto an aryl system, such as in the target compound, is fundamentally an etherification process. This transformation is most directly achieved by reacting a phenol (B47542) with a suitable methoxymethylating agent.
Acetalization Reactions and Precursor Requirements
The formation of 1-(dimethoxymethoxy)-4-methoxybenzene is an acetalization reaction where the phenolic hydroxyl group of 4-methoxyphenol (B1676288) acts as a nucleophile. This process, often referred to as methoxymethylation or MOM protection, requires specific precursors and reagents to proceed efficiently. wikipedia.org
The primary precursor for this synthesis is 4-methoxyphenol (also known as mequinol or hydroquinone (B1673460) monomethyl ether). The key reagents that provide the dimethoxymethoxy (or MOM) group are typically dimethoxymethane (B151124) (also called methylal) or chloromethyl methyl ether (MOMCl). wikipedia.org
The reaction with dimethoxymethane is an acid-catalyzed equilibrium process. wikipedia.org A Brønsted or Lewis acid activates the dimethoxymethane, making it susceptible to nucleophilic attack by the phenolic oxygen. The reaction with MOMCl, conversely, is a direct nucleophilic substitution (Williamson ether synthesis type), usually performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. wikipedia.org While effective, the use of MOMCl has diminished due to its high carcinogenicity. wikipedia.orgwikipedia.orguclouvain.be
| Compound Name | Role | Typical Reaction Partner |
|---|---|---|
| 4-Methoxyphenol | Aryl Precursor (Nucleophile) | Dimethoxymethane or Chloromethyl methyl ether |
| Dimethoxymethane (Methylal) | MOM Group Source | 4-Methoxyphenol (with acid catalyst) |
| Chloromethyl methyl ether (MOMCl) | MOM Group Source | 4-Methoxyphenol (with non-nucleophilic base) |
| p-Toluenesulfonic acid | Acid Catalyst | For Dimethoxymethane reaction |
| N,N-Diisopropylethylamine (DIPEA) | Base | For MOMCl reaction |
Functionalization Approaches for Methoxybenzene Scaffolds
The synthesis of the key precursor, 4-methoxyphenol, itself represents a critical functionalization of simpler benzene (B151609) scaffolds. Two primary routes are commonly employed:
Selective Methylation of Hydroquinone: This is a widely used industrial method where hydroquinone is selectively mono-methylated. Reagents like dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydroxide) can yield 4-methoxyphenol. mdma.chprepchem.com Controlling the stoichiometry is crucial to minimize the formation of the diether byproduct, 1,4-dimethoxybenzene (B90301). chemicalbook.com Other methods involve reacting hydroquinone with methanol (B129727) under pressure or in the presence of an acid catalyst. mdma.chgoogle.com
Baeyer-Villiger Oxidation of p-Anisaldehyde: This approach involves the oxidation of p-anisaldehyde (4-methoxybenzaldehyde) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a suitable catalyst. researchgate.netchem-station.comorganic-chemistry.org The reaction inserts an oxygen atom between the carbonyl carbon and the aromatic ring, which, after hydrolysis of the intermediate formate (B1220265) ester, yields 4-methoxyphenol. mdma.chresearchgate.net This method is a powerful way to convert an aldehyde group on a methoxybenzene scaffold into a hydroxyl group. core.ac.uk
Comparative Analysis of Classical and Contemporary Synthetic Routes
The synthesis of this compound can be achieved through various methods, from traditional acid-catalyzed reactions to modern electrochemical techniques.
Acid-Catalyzed and Metal-Catalyzed Methods
Acid-Catalyzed Methods: These are the most classical and straightforward routes, particularly when using dimethoxymethane as the MOM source. The reaction is typically catalyzed by Brønsted acids like p-toluenesulfonic acid or strong protic acids. google.com Lewis acids are also highly effective; for instance, phosphorus pentoxide (P₂O₅) can be used to activate dimethoxymethane and drive the reaction. thieme-connect.de These reactions are often performed in a non-polar solvent like dichloromethane (B109758) or chloroform.
Metal-Catalyzed Methods: While dedicated metal-catalyzed cross-coupling reactions are not standard for this specific transformation, certain metal salts function as effective Lewis acid catalysts. For example, zinc(II) triflate (Zn(OTf)₂) and other metal triflates can catalyze the coupling of alcohols and phenols with various electrophiles. acs.org In the context of MOM ether formation, these metal catalysts can activate the dimethoxymethane reagent in a manner similar to other Lewis acids, often under mild conditions. Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of more complex aryl ethers, demonstrating the potential of transition metals in C-O bond formation, though this is not typically applied to simple MOM etherification. nih.gov
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Brønsted Acid Catalysis | p-Toluenesulfonic acid | Dimethoxymethane, reflux | Inexpensive, simple procedure | Equilibrium reaction, may require water removal |
| Lewis Acid Catalysis | Phosphorus pentoxide (P₂O₅) | Dimethoxymethane, CH₂Cl₂ | High efficiency, drives reaction | Harsh reagent, workup can be difficult |
| Metal Salt (Lewis Acid) | Zinc(II) salts | Dimethoxymethane, mild conditions | Mild conditions, good yields | Cost of metal catalyst |
| Base-Mediated Substitution | DIPEA / MOMCl | CH₂Cl₂, room temp. | High yield, not an equilibrium | Uses highly carcinogenic MOMCl |
Photochemical and Electrochemical Synthesis Techniques
Contemporary synthetic chemistry has explored photochemical and electrochemical methods to forge C-O bonds, offering milder and more sustainable alternatives to classical approaches.
Electrochemical Synthesis: An innovative and green approach for the methoxymethylation of phenols has been successfully developed. rsc.org This method avoids the use of the carcinogenic MOMCl and the often harsh conditions required for reactions with dimethoxymethane. uclouvain.be The electrochemical strategy can proceed in two steps: first, the chemical synthesis of an α-aryloxy carboxylic acid from 4-methoxyphenol, followed by an electrochemical decarboxylation. nih.gov This generates a carbocation that is subsequently trapped by methoxide, affording the desired MOM ether with high efficiency. nih.govresearchgate.net This technique is noted for being safe, cost-effective, and producing high yields without requiring extensive purification. uclouvain.beacs.org
Photochemical Synthesis: While direct photochemical synthesis of this compound is not widely documented, photochemical strategies for C-O bond formation are an active area of research. researchgate.net For instance, metal-free, photo-induced methodologies have been developed to construct oxygen-containing heterocycles through intramolecular C-O bond formation, initiated by the photolytic activation of a C-Cl bond. rsc.org Such light-mediated reactions, often proceeding via radical intermediates or electron donor-acceptor complexes, represent a promising frontier for developing novel ether synthesis pathways under mild conditions. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of this compound provides a clear case study for the application of green chemistry principles. The goal is to maximize efficiency and minimize environmental impact. pnas.org
Principle 1: Prevention: Choosing synthetic routes that avoid waste generation is paramount. Electrochemical methods, which can eliminate the need for stoichiometric reagents and simplify purification, align well with this principle. uclouvain.be
Principle 3: Less Hazardous Chemical Syntheses: A significant green improvement in this synthesis is the replacement of the highly carcinogenic chloromethyl methyl ether (MOMCl) with the much safer dimethoxymethane. wikipedia.orguclouvain.be
Principle 8: Reduce Derivatives: The introduction of the dimethoxymethoxy group is, by definition, a derivatization step, typically used for protecting a hydroxyl group. rsc.org Green chemistry encourages minimizing such steps. youtube.comlibretexts.org However, when protection is necessary, using methods that are efficient and generate minimal waste is crucial. The development of selective reactions that might bypass the need for protection altogether is the ultimate goal. youtube.com
Principle 9: Catalysis: The use of catalytic amounts of an acid (Brønsted or Lewis) is superior to using stoichiometric reagents. Catalysts increase reaction rates and are used in small quantities, thus reducing waste. rsc.org Recoverable and reusable solid acid catalysts further enhance the sustainability of the process. google.com
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Prevention | Utilizing high-yield electrochemical methods reduces byproducts and purification waste. uclouvain.be |
| Atom Economy | Catalytic routes are preferred over those requiring stoichiometric activating agents. |
| Less Hazardous Syntheses | Replacing carcinogenic MOMCl with less toxic dimethoxymethane. uclouvain.be |
| Safer Solvents and Auxiliaries | Developing syntheses in water or greener solvents instead of chlorinated hydrocarbons. |
| Design for Energy Efficiency | Electrochemical and photochemical methods can often be performed at ambient temperature. nih.govacs.org |
| Reduce Derivatives | While the product is a derivative, choosing a highly efficient, one-step protection method minimizes waste. youtube.com |
| Catalysis | Using catalytic quantities of acids or recoverable solid acid catalysts instead of stoichiometric reagents. google.com |
Solvent-Free and Aqueous Medium Protocols
The development of solvent-free and aqueous-based synthetic protocols is a cornerstone of green chemistry, aiming to reduce pollution and resource consumption. epa.govunsw.edu.au For the synthesis of this compound, these approaches offer significant advantages over traditional methods that use hazardous organic solvents.
Solvent-free, or solid-state, reactions are conducted using the reactants alone or by mixing them with a solid support such as clays, zeolites, or silica (B1680970). jmchemsci.com This technique can lead to higher reaction rates, improved selectivity, and easier product purification. In the context of forming this compound, a solvent-free approach would involve the direct reaction of 4-methoxyphenol with dimethoxymethane, facilitated by a solid acid catalyst. Nanoporous aluminosilicates, for example, have demonstrated high efficiency in the solvent-less alkylation of phenols due to their strong acidity and high surface area, which allows for easy access of reactants to the catalytic sites and facile diffusion of the product. elsevierpure.com
Aqueous medium protocols, on the other hand, utilize water as the reaction solvent, which is non-toxic, non-flammable, and readily available. While the reactants, 4-methoxyphenol and dimethoxymethane, have limited solubility in water, the use of phase-transfer catalysts or surfactants can facilitate the reaction. Alternatively, performing the reaction at elevated temperatures under pressure can increase the solubility of the organic reactants in water and drive the reaction forward. google.com The use of water as a solvent is particularly attractive for large-scale industrial processes where solvent cost and disposal are major considerations.
Below is a table summarizing representative conditions for these green synthetic protocols.
| Protocol | Catalyst | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Solvent-Free | Solid Acid (e.g., Zeolite H-BEA) | 4-methoxyphenol, Dimethoxymethane | 80-100 | 2-4 | >90 |
| Aqueous Medium | Phase-Transfer Catalyst (e.g., TBAB) | 4-methoxyphenol, Dimethoxymethane, K2CO3 | 90-110 | 6-8 | 80-85 |
This table presents generalized data based on similar reactions reported in the literature.
Photocatalysis and Organocatalysis in Acetal (B89532) Formation
Photocatalysis and organocatalysis represent cutting-edge fields in chemical synthesis, offering mild and highly selective reaction pathways. nih.govmdpi.com These methods are increasingly being explored for the formation of acetals and related protected functional groups.
Photocatalysis utilizes light to generate a catalytically active species. In the context of forming this compound, a potential photocatalytic route could involve the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which upon UV irradiation, can activate the reactants and facilitate the reaction. While much of the research on photocatalysis involving phenols has focused on their degradation, the principles can be adapted for synthetic purposes by carefully controlling the reaction conditions and selecting appropriate catalysts to favor the desired product formation over mineralization. mdpi.com
Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis due to the low toxicity, stability, and ready availability of many organocatalysts. nih.gov For the synthesis of this compound, an acidic organocatalyst could be employed to protonate dimethoxymethane, generating a reactive intermediate that is then trapped by the hydroxyl group of 4-methoxyphenol. For instance, various substituted phenols have themselves been explored as "electrostatically tuned" organocatalysts in other transformations, highlighting the potential for innovative, metal-free catalytic systems. nih.gov A plausible organocatalytic approach would involve a simple, environmentally benign organic acid or a hydrogen-bond donor catalyst to facilitate the reaction under mild conditions.
The table below outlines prospective conditions for photocatalytic and organocatalytic synthesis of this compound, based on analogous transformations.
| Methodology | Catalyst | Reagents | Conditions | Reaction Time (h) | Yield (%) |
| Photocatalysis | TiO2 (nanoparticles) | 4-methoxyphenol, Dimethoxymethane | UV irradiation (365 nm), Room Temp | 12-24 | 60-70 |
| Organocatalysis | Proline or a derivative | 4-methoxyphenol, Dimethoxymethane | Room Temperature | 8-12 | 85-95 |
This table presents hypothetical data for the specified compound based on established principles of photocatalysis and organocatalysis.
Chemical Reactivity and Transformation Pathways of 1 Dimethoxymethoxy 4 Methoxybenzene
Reactions Involving the Dimethoxymethoxy Functional Group
The dimethoxymethoxy (MOM) group is a widely utilized acid-labile protecting group for hydroxyl functions in organic synthesis. confex.comwikipedia.org Its reactivity is centered on the acetal (B89532) carbon, which is susceptible to cleavage under various conditions, allowing for either removal (deprotection) or transformation into other functional groups.
The cleavage of the MOM ether to regenerate the parent phenol (B47542), 4-methoxyphenol (B1676288), is a common and crucial transformation. This deprotection is most frequently accomplished via acid-catalyzed hydrolysis. adichemistry.com Since the MOM group is an acetal, it can be cleaved by treatment with aqueous mineral acids like hydrochloric acid or sulfuric acid, often in a protic solvent such as methanol (B129727) or water. wikipedia.orgadichemistry.com
However, for substrates containing other acid-sensitive functional groups, a variety of milder and more selective deprotection strategies have been developed. Lewis acids offer a powerful alternative to Brønsted acids for cleaving MOM ethers. wikipedia.org Furthermore, heterogeneous solid acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or Wells-Dawson heteropolyacids, provide an efficient method for the deprotection of phenolic MOM ethers, often with the advantages of simple workup, catalyst reusability, and reduced environmental impact. nih.gov A rapid and efficient method for the selective deprotection of MOM ethers involves the use of zinc bromide (ZnBr2) in conjunction with n-propanethiol (n-PrSH), which can remove the MOM group in minutes with high yield and selectivity. acs.orgchemistryviews.org
Recent methodologies have also explored the use of silyl (B83357) triflates for deprotection. A combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl can effectively deprotect aromatic MOM ethers. nih.gov The reaction proceeds under mild, non-acidic conditions by first converting the MOM ether into a less polar silyl ether intermediate, which is subsequently hydrolyzed to the phenol upon the addition of water. nih.gov
Table 1: Selected Deprotection Strategies for Aryl MOM Ethers
| Reagent/Catalyst | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| HCl or H₂SO₄ (aq.) | Methanol / Water | Reflux | Classical, strong acidic conditions. | adichemistry.com |
| Wells-Dawson Heteropolyacid | - | < 1 hour | Clean reaction, simple workup, reusable solid acid catalyst. | nih.gov |
| ZnBr₂ / n-PrSH | - | < 10 minutes | Rapid, high yield, and selective in the presence of other protecting groups. | acs.orgchemistryviews.org |
| TMSOTf / 2,2′-Bipyridyl | CH₃CN | Room Temp. | Mild, non-acidic; proceeds via a silyl ether intermediate. | nih.gov |
| Silica-supported NaHSO₄ | - | Room Temp. | Heterogeneous catalyst, chemoselective for phenolic MOM ethers. | organic-chemistry.org |
Beyond simple removal, the MOM group can undergo exchange reactions, or transacetalizations, to form other ether derivatives directly. This transformation leverages the same carbocation intermediate that is central to its hydrolytic cleavage. For instance, treatment of an aromatic MOM ether with triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl does not lead to deprotection but instead results in the direct conversion to a triethylsilyl (TES) ether. nih.gov This process occurs without the need for an aqueous workup to hydrolyze the intermediate, demonstrating a selective exchange of the MOM group for a TES group. nih.gov Such exchange reactions provide a powerful method for strategically modifying protecting groups within a synthetic sequence without reverting to the free hydroxyl group.
Acetal-type protecting groups, including the MOM group, can serve as precursors to formaldehyde (B43269). thieme-connect.de The acid-catalyzed cleavage of a MOM ether initially generates a hemiacetal, which is unstable and readily decomposes to the parent alcohol and formaldehyde. thieme-connect.de While often considered a byproduct of deprotection, this in-situ generation of formaldehyde can be harnessed for subsequent reactions. If a suitable nucleophile is present in the reaction mixture, it can trap the released formaldehyde. This strategy allows the MOM group to function as a formaldehyde surrogate, avoiding the use of gaseous formaldehyde or its aqueous solution, formalin. nih.gov For example, under conditions designed to cleave the MOM ether, the liberated formaldehyde could participate in reactions such as Mannich-type condensations or the formation of α-hydroxy phosphonates if appropriate reaction partners are available. nih.gov
Reactivity of the Aromatic Ring in 1-(Dimethoxymethoxy)-4-methoxybenzene
The benzene (B151609) ring in this compound is rendered highly electron-rich by the presence of two oxygen-containing substituents: the methoxy (B1213986) group (-OCH₃) and the dimethoxymethoxy group (-O-MOM). Both groups are strong activators for electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions.
Due to the strong electron-donating resonance effects of the ether and MOM-ether oxygen atoms, the aromatic ring of this compound is highly activated towards attack by electrophiles, reacting much faster than benzene itself. The substituents direct incoming electrophiles primarily to the positions ortho to the activating groups. Since the para position is already occupied by the methoxy group, substitution will occur at one of the two equivalent positions ortho to the dimethoxymethoxy group or at the position ortho to the methoxy group.
The directing influence of an -OR group (like methoxy) strongly favors para substitution over ortho, but since the para position is blocked, ortho substitution is the primary outcome. For anisole (B1667542) (methoxybenzene), nitration yields a mixture of ortho and para products. confex.com In the case of this compound, the two ortho positions relative to the MOM group are electronically favored for substitution. The steric bulk of the dimethoxymethoxy group may influence the regioselectivity, potentially favoring substitution at the less hindered position ortho to the smaller methoxy group. Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed readily under mild conditions.
Table 2: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Typical Electrophile | Expected Major Product(s) | Rationale |
|---|---|---|---|
| Bromination | Br⁺ (from Br₂/FeBr₃) | 2-Bromo-1-(dimethoxymethoxy)-4-methoxybenzene | Both -OMOM and -OCH₃ are strong o,p-directors. Substitution occurs ortho to one of the groups. |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2-(Dimethoxymethoxy)-5-methoxy-1-nitrobenzene | Strong activation allows for mild nitrating conditions. Regioselectivity is governed by the combined directing effects. |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 1-(5-(Dimethoxymethoxy)-2-methoxyphenyl)ethan-1-one | The electron-rich ring is highly susceptible to acylation, a key C-C bond-forming reaction. |
The direct use of aryl ethers in metal-catalyzed cross-coupling reactions is challenging due to the strength and inertness of the C(aryl)-O bond. Historically, these reactions have relied on more reactive aryl halides and triflates. However, significant advances, particularly in the use of nickel-based catalysts, have enabled the activation of these robust C-O bonds. acs.orgresearchgate.net
Catalytic systems, often employing low-valent nickel complexes with specific ligands like N-heterocyclic carbenes (NHCs) or bulky phosphines (e.g., PCy₃), can facilitate the oxidative addition of nickel into the C(aryl)-O bond of anisole derivatives. acs.orgacs.org This breakthrough allows aryl ethers to function as coupling partners in reactions such as the Kumada-Tamao-Corriu (with Grignard reagents) and Suzuki-Miyaura (with organoboron reagents) couplings. acs.org While palladium catalysis for C-O bond activation is less common, recent progress has expanded its utility as well. researchgate.netrsc.orgnih.gov Therefore, under specific nickel- or palladium-catalyzed conditions, the C-O bonds of this compound could potentially be cleaved and functionalized, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions previously holding the methoxy or dimethoxymethoxy groups. confex.com
Transformations of the Methoxy Group
Demethylation and Alkyl Ether Cleavage Reactions
The cleavage of the aryl methyl ether in this compound is a critical transformation that converts the methoxy group into a hydroxyl group, yielding 4-(dimethoxymethoxy)phenol. This reaction is typically achieved under strong acidic conditions or with the use of specific Lewis acids. rsc.org The choice of reagent is crucial to ensure the selective cleavage of the methoxy group without affecting the dimethoxymethoxy (MOM) protecting group, although some reagents can cleave both.
Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). rsc.orggoogle.com The reaction with HBr proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 reaction. google.com
The use of Lewis acids like AlCl₃ can selectively cleave aromatic methoxy groups, particularly those adjacent to a carbonyl function, though this specific scenario does not apply to this compound. rsc.org For more complex molecules, selective demethylation can be challenging, often leading to the cleavage of multiple methoxy groups if more than one is present. blucher.com.br
Below is a table summarizing common demethylation reagents and their general reaction conditions applicable to aryl methyl ethers.
| Reagent | Typical Conditions | Comments |
| Hydrobromic Acid (HBr) | Aqueous or in acetic acid, reflux | A classic and effective method. |
| Boron Tribromide (BBr₃) | Dichloromethane (B109758), often at low temperatures | A powerful and widely used reagent for ether cleavage. |
| Aluminum Chloride (AlCl₃) | Dichloromethane or other inert solvents | Can be used for selective demethylation in some cases. |
| Thioethoxide | Dimethylformamide (DMF), reflux | A nucleophilic cleavage method. rsc.org |
This table provides a general overview of reagents used for the demethylation of aryl methyl ethers and is not exhaustive.
Modification of the Methoxy Group for Derivative Synthesis
The primary route for modifying the methoxy group is through its initial demethylation to a hydroxyl group, as described in the previous section. The resulting 4-(dimethoxymethoxy)phenol is a versatile intermediate for the synthesis of a wide range of derivatives through O-alkylation of the newly formed phenolic hydroxyl group. mdma.ch
This etherification can be accomplished by reacting the phenol with various alkylating agents in the presence of a base. researchgate.net Common alkylating agents include alkyl halides (e.g., alkyl iodides, bromides, or chlorides) and dialkyl sulfates. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent.
For instance, the reaction of 4-methoxyphenol (a related compound) with an alcohol in the presence of an acid catalyst can yield the corresponding 4-alkoxyphenol. researchgate.net This principle can be applied to the MOM-protected hydroquinone (B1673460) derivative.
The general scheme for the synthesis of new ether derivatives from this compound is as follows:
Demethylation: this compound is treated with a suitable demethylating agent (e.g., HBr or BBr₃) to yield 4-(dimethoxymethoxy)phenol.
O-Alkylation: The resulting phenol is then reacted with an alkylating agent (R-X, where X is a leaving group) in the presence of a base to form a new ether, 1-(dimethoxymethoxy)-4-alkoxybenzene.
This two-step process allows for the introduction of a wide variety of alkyl or aryl groups in place of the original methyl group, providing a pathway to a diverse library of derivatives.
Advanced Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(Dimethoxymethoxy)-4-methoxybenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring, due to the para-substitution pattern, would likely appear as a set of doublets. The protons of the methoxy (B1213986) group (-OCH₃) attached directly to the benzene ring would present as a sharp singlet. The methoxymethyl (MOM) protecting group introduces two additional sets of signals: a singlet for the two equivalent methyl groups (-OCH₂OCH₃ ) and another singlet for the methylene (B1212753) protons (-OCH₂ O-). Protons on carbons adjacent to an ether oxygen typically show absorptions in the range of 3.4 to 4.5 δ. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct resonance. The carbon atoms of the benzene ring would resonate in the aromatic region of the spectrum. The carbon of the methoxy group attached to the ring would appear at a characteristic chemical shift, as would the carbons of the MOM group. Ether carbon atoms typically absorb in the 50 to 80 δ range in the ¹³C NMR spectrum. libretexts.org For instance, in the related compound 4-methoxyphenol (B1676288), the carbon atoms of the benzene ring show resonances at δ 153.8, 149.6, 116.2, and 115.0 ppm, while the methoxy carbon appears at 55.9 ppm. acs.org
| Proton Type | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Integration |
| Aromatic (C₂-H, C₆-H) | ~6.8-7.2 | Doublet | 2H |
| Aromatic (C₃-H, C₅-H) | ~6.8-7.2 | Doublet | 2H |
| Methylene (-OCH₂O-) | ~5.0-5.3 | Singlet | 2H |
| Methoxy (-C₆H₄OCH₃) | ~3.7-3.9 | Singlet | 3H |
| Methoxymethyl (-OCH₂OCH₃) | ~3.4-3.6 | Singlet | 6H |
Table 1: Predicted ¹H NMR Data for this compound.
| Carbon Type | Expected Chemical Shift (ppm) |
| Quaternary Aromatic (C₁-O) | ~150-155 |
| Quaternary Aromatic (C₄-O) | ~150-155 |
| Aromatic (CH) | ~115-120 |
| Methylene (-OCH₂O-) | ~90-95 |
| Methoxy (-C₆H₄OCH₃) | ~55-60 |
| Methoxymethyl (-OCH₂OCH₃) | ~55-60 |
Table 2: Predicted ¹³C NMR Data for this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for monitoring the progress of its synthesis, for instance, from 4-methoxyphenol.
Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong absorption band due to C-O single-bond stretching in the range of 1050 to 1150 cm⁻¹. libretexts.org For an aromatic ether like this compound, two distinct C-O stretching bands are expected: one for the aryl-O bond and another for the alkyl-O bond of the methoxy and MOM groups. Phenyl alkyl ethers typically show strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹. libretexts.org The presence of the benzene ring will also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹. The successful formation of the MOM ether from 4-methoxyphenol would be indicated by the disappearance of the broad O-H stretching band of the starting phenol (B47542) (typically around 3200-3600 cm⁻¹) and the appearance of the characteristic C-O ether stretches.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. The C-O stretching vibrations are also Raman active. This technique can be particularly useful for monitoring reactions in situ.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| C-O (Aryl Ether) | ~1250 | Stretching |
| C-O (Alkyl Ether) | ~1050-1150 | Stretching |
Table 3: Predicted IR Absorption Bands for this compound.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₄O₃, the expected molecular weight is approximately 182.22 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. The fragmentation pattern would provide valuable structural clues. Key fragment ions would likely arise from the cleavage of the ether linkages. For instance, the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl group (-CH(OCH₃)₂) could lead to prominent fragment ions. The stability of the resulting carbocations will influence the relative abundance of the fragment peaks. The presence of the aromatic ring often leads to the formation of a stable tropylium (B1234903) ion or related structures.
Chromatographic Separation Techniques for Purity Assessment and Reaction Progress
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction, such as the protection of 4-methoxyphenol. rsc.org By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the starting material, product, and any byproducts can be separated based on their different polarities. The spots can be visualized under UV light or by staining.
Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase like silica gel, and a solvent or solvent mixture (eluent) is passed through the column to separate the components.
Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation of components in a mixture and their individual identification based on their mass spectra. researchgate.net The retention time of the compound in the GC column is a characteristic property that can be used for its identification.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis and purification of this compound. sielc.com A variety of stationary phases (e.g., reversed-phase C18) and mobile phases can be employed to achieve optimal separation. HPLC is particularly useful for non-volatile or thermally sensitive compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique requires a single crystal of the compound of sufficient size and quality. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of the atoms can be determined.
For this compound, an X-ray crystal structure would provide accurate bond lengths, bond angles, and conformational information about the molecule in the solid state. However, obtaining suitable crystals can be a challenging and rate-limiting step. nih.gov Currently, there is no publicly available X-ray crystal structure for this compound. The successful crystallization and analysis would provide the ultimate confirmation of its molecular structure.
Theoretical and Computational Chemistry Studies of 1 Dimethoxymethoxy 4 Methoxybenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For derivatives of dimethoxybenzene and other methoxy-substituted aromatic compounds, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been successfully used to analyze electronic properties. researchgate.netnih.govnih.gov These calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. nih.gov
The electronic nature of 1-(dimethoxymethoxy)-4-methoxybenzene is dominated by the electron-donating effects of the two ether oxygen atoms attached to the benzene (B151609) ring. The methoxy (B1213986) group is a well-known activating, ortho-, para-directing group in electrophilic aromatic substitution. wikipedia.orglibretexts.orgmsu.edu The dimethoxymethoxy group, also an oxygen-containing substituent, is expected to contribute to the electron density of the aromatic ring.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov For this compound, the MEP would likely show negative potential (red/yellow areas) localized around the oxygen atoms, indicating their nucleophilic character, and on the aromatic ring, particularly at the ortho positions relative to the substituents.
These predicted properties suggest that this compound would be highly reactive towards electrophiles, with substitution occurring preferentially at the positions ortho to the existing oxygen-containing groups.
Conformational Analysis and Energetic Landscapes
For the methoxy group attached to a benzene ring, studies on anisole (B1667542) and its derivatives have shown that the minimum energy conformation is planar, with the methyl group lying in the plane of the aromatic ring. colostate.edu Rotation out of this plane is associated with a significant energy barrier. researchgate.net
The conformational landscape of the dimethoxymethoxy group is more complex, with rotations possible around the C-O bonds of the acetal (B89532). Studies on related acetals like dimethoxymethane (B151124) provide a basis for understanding these preferences. scispace.com The relative orientation of the two methoxy groups will be governed by a combination of steric and stereoelectronic effects, such as the anomeric effect.
A potential energy surface (PES) scan, calculated by systematically rotating the dihedral angles of the methoxy and dimethoxymethoxy groups, would reveal the various low-energy conformers and the transition states connecting them.
Table 2: Likely Low-Energy Conformers of this compound
| Conformer | Description of Key Dihedral Angles | Predicted Relative Stability |
|---|---|---|
| A | Methoxy group planar with the ring; Dimethoxymethoxy group in an extended conformation | Likely the global minimum |
| B | Methoxy group planar with the ring; Dimethoxymethoxy group in a gauche conformation | Slightly higher in energy than A |
The energetic landscape of this molecule is expected to feature several local minima corresponding to different arrangements of the flexible ether groups, with the most stable conformers maximizing favorable electronic interactions while minimizing steric hindrance.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.
A key reaction involving the 1-(dimethoxymethoxy) group is its cleavage under acidic conditions, as it is commonly used as a protecting group for phenols. The acid-catalyzed hydrolysis of this acetal would proceed through a well-established mechanism. cdnsciencepub.comgla.ac.ukresearchgate.net Computational studies can model this process, starting with the protonation of one of the acetal oxygens. This is followed by the rate-determining step: the departure of a methanol (B129727) molecule to form a resonance-stabilized oxocarbenium ion intermediate. The final step is the nucleophilic attack of water on this intermediate to yield the deprotected phenol (B47542) and another molecule of methanol. Transition state theory can be used to calculate the activation energy for the rate-limiting step, providing a quantitative measure of the reaction rate. ic.ac.uk
For the aromatic ring, the mechanism of electrophilic substitution can be computationally explored. msu.eduirjet.net For example, in a bromination reaction, the attack of the electrophile (Br+) at the ortho or para position leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from this intermediate restores aromaticity and yields the final product. Quantum chemical calculations can determine the relative energies of the ortho, meta, and para transition states and intermediates, thereby explaining the observed regioselectivity. usda.gov
Table 3: Predicted Reaction Mechanisms and Key Computational Insights
| Reaction Type | Proposed Mechanism | Key Computational Analysis |
|---|---|---|
| Acetal Hydrolysis | A1 mechanism: Protonation, loss of leaving group, nucleophilic attack researchgate.net | Calculation of proton affinities, transition state energy for C-O bond cleavage, stability of the oxocarbenium ion intermediate. |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solution. nanobioletters.com MD simulations model the movement of atoms over time based on a force field that describes the intra- and intermolecular forces.
For this compound, MD simulations could provide detailed insights into its interactions with solvent molecules. In an aqueous environment, the oxygen atoms of the ether and acetal groups would act as hydrogen bond acceptors, forming hydrogen bonds with water molecules. The aromatic ring, being nonpolar, would prefer to interact with other nonpolar molecules or other aromatic rings through π-π stacking interactions. researchgate.netchemrxiv.org
Simulations could also be used to study the aggregation of these molecules in solution, revealing how they orient themselves with respect to each other to maximize favorable intermolecular interactions, such as dipole-dipole interactions and van der Waals forces. nih.gov
Table 4: Potential Intermolecular Interactions of this compound
| Interaction Type | Participating Moiety | Significance in Solution |
|---|---|---|
| Hydrogen Bonding | Ether and acetal oxygen atoms (acceptors) | Solvation in protic solvents like water and alcohols. |
| π-π Stacking | Aromatic ring | Self-aggregation and interaction with other aromatic systems. |
| Dipole-Dipole Interactions | The entire polar molecule | Influences the orientation of molecules in the liquid state. |
In Silico Design of Novel Analogues and Derivatives
The framework of this compound can serve as a scaffold for the in silico design of new molecules with tailored properties. Computational screening allows for the rapid evaluation of a large number of virtual compounds, saving time and resources compared to experimental synthesis and testing. rsc.org
By systematically modifying the substituents on the aromatic ring, one could modulate the electronic properties and reactivity of the molecule. For instance, replacing the para-methoxy group with an electron-withdrawing group (e.g., a nitro or cyano group) would decrease the electron density of the ring and alter its reactivity in electrophilic substitution reactions.
Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate specific computational descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular shape) with a desired property, such as biological activity or material performance. nih.govnih.gov This allows for the prediction of the properties of new, unsynthesized analogues.
For applications in drug discovery, molecular docking simulations could be used to predict how these designed analogues bind to a specific protein target. nih.govnih.govbohrium.com This structure-based design approach can guide the synthesis of compounds with enhanced potency and selectivity.
Table 5: Strategies for In Silico Design of Analogues
| Design Strategy | Example Modification | Computational Evaluation Method | Goal |
|---|---|---|---|
| Modulate Electronic Properties | Replace methoxy group with nitro group | DFT calculations of electronic descriptors | Alter reactivity and intermolecular interactions |
| Enhance Biological Activity | Introduce pharmacophoric features | Molecular docking, QSAR | Design of potential drug candidates nih.gov |
Applications in Organic Synthesis and Materials Science
Role as a Precursor for Advanced Synthetic Intermediates
There is no available scientific literature that specifically describes the use of 1-(Dimethoxymethoxy)-4-methoxybenzene as a precursor for the synthesis of advanced synthetic intermediates. While its structural components, a methoxy-substituted benzene (B151609) ring and a dimethoxymethoxy protecting group, are common motifs in organic chemistry, the specific applications of this particular combination as a starting material for further elaboration are not documented.
Building Block in Complex Molecule Synthesis (Excluding Biomedical Agents for Human Trials)
Similarly, no research has been identified that employs this compound as a building block in the total synthesis of complex molecules outside the realm of biomedical agents intended for human trials. The function of the dimethoxymethoxy group is typically as a protecting group for a hydroxyl functionality. In this context, the parent molecule, 4-methoxyphenol (B1676288), would be the more fundamental building block, with the dimethoxymethoxy group being introduced and later removed during the synthetic sequence. However, specific examples of this strategy leading to complex, non-biomedical molecules are not reported for this compound.
Potential in Polymer Chemistry and Functional Materials (Excluding Direct Medical Use)
The potential of this compound in polymer chemistry and the development of functional materials (excluding direct medical applications) remains unexplored in the available literature. While polymers incorporating methoxybenzene units are known, there is no indication that this compound has been utilized as a monomer or a precursor for such materials.
Development of Novel Reagents and Catalysts
There is no evidence to suggest that this compound has been used in the development of novel reagents or catalysts. Its chemical structure does not immediately suggest inherent catalytic activity or a role as a ligand for a catalytically active metal center without significant functional group modification, for which no synthetic routes starting from this compound are described.
Applications in Supramolecular Chemistry
The application of this compound in the field of supramolecular chemistry is also not documented. The molecule does not possess the typical functionalities, such as hydrogen bond donors or acceptors arranged in a specific geometry, that would promote its use as a primary component in the construction of supramolecular assemblies.
Derivatives and Analogues of 1 Dimethoxymethoxy 4 Methoxybenzene: Structure Reactivity Relationships
Synthesis of Substituted Aryl Dimethoxymethoxy Ethers
The preparation of substituted aryl dimethoxymethoxy ethers, often referred to as methoxymethyl (MOM) ethers, is a common procedure in organic synthesis, primarily for the protection of phenolic hydroxyl groups. wikipedia.org The most conventional method involves the reaction of a substituted phenol (B47542) with a methoxymethylating agent in the presence of a non-nucleophilic base.
A typical synthetic protocol uses chloromethyl methyl ether (MOM-Cl) as the reagent and a hindered base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758). wikipedia.org This approach is widely applicable to a variety of substituted phenols.
Alternatively, acid-catalyzed reactions of alcohols or phenols with dimethoxymethane (B151124) can also install the MOM group. wikipedia.org More contemporary methods have explored electrochemical approaches. For instance, an anodic oxidation process has been developed for the preparation of aryl methoxymethyl ethers from the corresponding aryloxy acetic acids, offering a reagent-free alternative. researchgate.net
The following table summarizes various synthetic approaches for aryl MOM ethers:
| Starting Material | Reagent(s) | Base/Catalyst | Key Features |
| Substituted Phenol | Chloromethyl methyl ether | N,N-diisopropylethylamine | Standard, widely used method. wikipedia.org |
| Substituted Phenol | Dimethoxymethane | Acid Catalyst | Acid-catalyzed installation. wikipedia.org |
| Aryloxy Acetic Acid | None (Electrolysis) | None | Electrochemical, reagent-free method. researchgate.net |
Investigation of Electronic and Steric Effects on Reactivity
The electronic properties and steric bulk of substituents on the aromatic ring significantly modulate the reactivity of aryl dimethoxymethoxy ethers. The interplay of these effects governs the rate and regioselectivity of reactions such as electrophilic aromatic substitution.
Electronic Effects: Substituents are broadly classified as either electron-donating (activating) or electron-withdrawing (deactivating). libretexts.org
Activating Groups (e.g., -OCH₃, -NH₂, -OH) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. msu.edu
Deactivating Groups (e.g., -NO₂, -CN, -SO₃H) decrease the ring's electron density, reducing its reactivity. These groups generally direct incoming electrophiles to the meta position. rsc.org
In derivatives of 1-(dimethoxymethoxy)-4-methoxybenzene, the existing methoxy (B1213986) (-OCH₃) and dimethoxymethoxy (-OCH₂OCH₃) groups are both strongly activating and ortho, para-directing. The ultimate position of substitution is determined by the sum of their effects. msu.edu Studies on related aryl ethers have shown that the presence of methoxy groups can destabilize certain ether linkages under specific conditions, highlighting their electronic influence on bond stability. hkbu.edu.hk
Steric Effects: The size of the substituent groups can hinder the approach of a reagent to a particular site on the aromatic ring. masterorganicchemistry.com Even when a position is electronically favored, substitution may occur at a less hindered site. For example, in the methoxylation of meta-substituted substrates, the reaction often proceeds exclusively at the less sterically hindered C-H bond, regardless of the electronic nature of the substituents. mdpi.com For a derivative like m-dimethoxybenzene, attack is favored at the C-4/C-6 positions over the more sterically crowded C-2 position located between the two methoxy groups. masterorganicchemistry.com
The following table outlines the expected influence of various substituents on the reactivity of the aromatic ring:
| Substituent (R) | Electronic Effect | Expected Reactivity (vs. Benzene) | Directing Influence |
| -OCH₃ | Activating | Faster | Ortho, Para |
| -CH₃ | Activating | Faster | Ortho, Para |
| -Cl | Deactivating | Slower | Ortho, Para |
| -NO₂ | Deactivating | Slower | Meta |
| -CN | Deactivating | Slower | Meta |
Exploring Structural Variations of the Acetal (B89532) Moiety
Modifications to the acetal portion of this compound create analogues with different chemical properties, such as stability towards acidic or basic conditions. These variations are often employed in the context of protecting groups for alcohols and phenols.
A closely related analogue is the methoxyethoxymethyl (MEM) ether . wikipedia.org The MEM group is structurally similar to the MOM group but contains an additional ethylene (B1197577) glycol unit. This modification alters its cleavage conditions, often allowing for more selective deprotection.
Another significant structural variation involves the replacement of the ether oxygen with a difluorinated carbon, creating an α,α-difluoroethyl ether . nih.govnih.gov This "point mutation" creates a bioisostere of the methoxy group, mimicking its steric and electronic features while often improving metabolic stability by removing a site susceptible to oxidative metabolism. nih.gov The synthesis of these aryl α,α-difluoroethyl oxygen ethers has been developed as a novel structural motif in organic chemistry. nih.gov
| Acetal/Ether Moiety | Structure | Common Abbreviation | Key Feature |
| Dimethoxymethoxy | -O-CH₂-O-CH₃ | MOM | Standard acetal protecting group. wikipedia.org |
| Methoxyethoxymethoxy | -O-CH₂-O-CH₂CH₂-O-CH₃ | MEM | Different cleavage properties from MOM. wikipedia.org |
| α,α-Difluoroethyl ether | -CF₂-CH₃ | - | Metabolically stable bioisostere of an alkoxy group. nih.gov |
Comparative Analysis of Different Aromatic Substitution Patterns
When multiple substituents are present on the benzene (B151609) ring, their positions relative to one another determine their collective influence on subsequent reactions. The directing effects of the groups can either reinforce or antagonize each other. msu.edu
Reinforcing Effects: The directing effects are cooperative when two ortho, para-directing groups are meta to each other, or when an ortho, para-director and a meta-director are ortho or para to each other. In these cases, a new substituent is strongly directed to a specific location. For example, in a 1,3-disubstituted ring with two activating groups, substitution is strongly favored at the 4- and 6-positions. msu.edu
Antagonistic Effects: The directing effects are opposed when two ortho, para-directing groups are ortho or para to each other, or when an ortho, para-director and a meta-director are meta to each other. In such cases, the most powerful activating group dictates the position of substitution. If the groups have similar activating strength, a mixture of products may result, with steric factors often favoring substitution at the least hindered position. msu.edumasterorganicchemistry.com
For derivatives of this compound, which has a para substitution pattern (1,4-), both the -OCH₃ and -OCH₂OCH₃ groups are activating and direct incoming electrophiles to the positions ortho to themselves (C-2, C-3, C-5, and C-6). Due to symmetry, positions 2 and 6 are equivalent, as are 3 and 5. Both groups direct substitution to these same positions, resulting in a reinforcing effect.
The following table compares the directing influences in disubstituted benzene rings:
| Relative Position of Groups (D = o,p-director; W = m-director) | Nature of Interaction | Predicted Substitution Site(s) |
| 1,3-D,D | Reinforcing | Ortho to both groups, and para to both. |
| 1,4-D,D | Antagonistic (but reinforcing by position) | Ortho to both groups. |
| 1,2-D,D | Antagonistic | Governed by the stronger activating group and sterics. |
| 1,4-D,W | Reinforcing | Ortho to the activating group (D). |
Environmental and Sustainability Aspects in Academic Research
Development of Eco-Friendly Synthetic Routes and Waste Minimization
Green chemistry principles encourage avoiding chemical derivatives and protecting groups whenever possible. epa.gov When their use is unavoidable, research focuses on developing routes that minimize environmental impact. For the synthesis of 1-(Dimethoxymethoxy)-4-methoxybenzene from 4-methoxyphenol (B1676288), this involves the use of dimethoxymethane (B151124) (DMM) or a related methoxymethylating agent.
Eco-Friendly Reagents and Catalysts: Traditionally, the introduction of a MOM group might involve chloromethyl methyl ether (MOM-Cl), a reagent that is highly carcinogenic. wikipedia.org Modern, greener synthetic routes prefer the use of dimethoxymethane as a safer alternative. wikipedia.orgscientificlabs.ie The development of sustainable production methods for DMM itself, for instance from bio-methanol or via the selective oxidation of methanol (B129727) over bifunctional catalysts, contributes to a more environmentally friendly lifecycle for the compounds derived from it. rsc.org
Research into the acetalization of phenols often explores the use of catalysts to improve efficiency and reduce waste. The use of solid acid catalysts, heterogeneous catalysts, or mild Lewis acids can offer advantages such as easier separation, potential for recycling, and avoidance of corrosive and hazardous reagents like strong mineral acids. organic-chemistry.orgresearchgate.net
Waste Minimization Strategies: Key strategies for waste minimization in the synthesis of compounds like this compound align with the principles of green chemistry. unsw.edu.au These include:
Catalytic Reactions: Using catalysts in small amounts is preferable to stoichiometric reagents that are consumed in the reaction and generate more waste. epa.gov
Solvent Choice: Selecting greener solvents, such as bio-based solvents, or reducing the volume of solvents used can significantly decrease the environmental footprint of a synthetic process. mdpi.com
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption.
The table below illustrates a comparative analysis of synthetic routes for acetal (B89532) protection, highlighting parameters relevant to green chemistry.
| Feature | Traditional Route (e.g., using MOM-Cl) | Greener Alternative (e.g., using DMM) |
| Methoxymethylating Agent | Chloromethyl methyl ether (MOM-Cl) | Dimethoxymethane (DMM) |
| Byproducts | HCl, potential for bis(chloromethyl) ether | Methanol |
| Catalyst | Often requires strong, non-recyclable bases | Can utilize recyclable solid acids or mild catalysts |
| Solvent | Often chlorinated solvents | Potentially greener solvents or solvent-free conditions |
| Safety Concerns | High (reagent is a known carcinogen) | Low to moderate |
This table is illustrative and compares general methodologies for MOM protection, as specific process data for this compound is not available.
Academic Studies on Degradation Pathways and Environmental Fate (Excluding Toxicity)
There is a notable absence of academic studies focusing on the specific degradation pathways and environmental fate of this compound. The environmental behavior of such a compound would be predicted based on its chemical structure—an acetal and an ether linked to a benzene (B151609) ring.
Predicted Degradation Pathways: The most probable primary degradation pathway in an aqueous environment would be the hydrolysis of the acetal linkage. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, breaking down into their constituent alcohol and aldehyde. In this case, hydrolysis would yield 4-methoxyphenol and formaldehyde (B43269). The environmental fate of this compound would therefore be closely linked to the fate of these two degradation products.
4-Methoxyphenol: This compound is known to be biodegradable.
Formaldehyde: This is a simple organic molecule that is readily biodegraded in the environment.
Photodegradation: While direct studies on this compound are unavailable, research on structurally similar compounds provides insight. For instance, studies on the photodegradation of dimethoxybenzene isomers, such as 1,4-dimethoxybenzene (B90301), show that they can undergo direct photodegradation in the environment. copernicus.org The rate of this degradation has been observed to be significantly enhanced at air-ice interfaces compared to in aqueous solutions, a finding relevant for atmospheric chemistry and the fate of such compounds in cold regions. copernicus.org It is plausible that the aromatic portion of this compound could undergo similar photochemical reactions.
Environmental Transport: The environmental transport of the compound would be governed by its physical-chemical properties. Based on its structure, it is expected to have moderate mobility in soil. nih.gov Its volatility and potential for atmospheric transport would be influenced by factors like vapor pressure and its stability in the atmosphere. Research on related compounds like halomethoxybenzenes indicates a potential for long-range atmospheric transport. vliz.be
The following table outlines the likely environmental fate processes for this compound based on its chemical structure.
| Environmental Process | Relevance to this compound | Expected Products/Outcome |
| Hydrolysis | High (especially in acidic conditions) | 4-Methoxyphenol, Formaldehyde |
| Aerobic Biodegradation | High (for degradation products) | CO2, Water, Biomass |
| Photodegradation | Moderate to High | Cleavage of ether/acetal bonds, modification of the aromatic ring |
| Soil Adsorption | Moderate | Partitioning between soil and water phases |
| Atmospheric Transport | Possible | Long-range transport depending on atmospheric lifetime |
This table is based on general chemical principles and data from structurally related compounds due to the lack of specific studies on this compound.
Life Cycle Assessment Considerations in Chemical Manufacturing Research
A formal Life Cycle Assessment (LCA) for the manufacturing of this compound has not been published in academic literature. An LCA is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life. mdpi.com For a specialty chemical like this, a "cradle-to-gate" assessment is the most common approach, covering all steps from raw material extraction to the point where the chemical leaves the factory gate. scispace.com
Scope of a Hypothetical LCA: A prospective LCA for this compound would need to quantify all material and energy inputs and outputs for its synthesis. The system boundaries would include:
Raw Material Acquisition: This includes the production of precursors such as 4-methoxyphenol and dimethoxymethane. The environmental impact of these precursors can be significant. For example, sustainable pathways for producing DMM from renewable electricity and CO2 have been analyzed and show a potential for significant reductions in climate change impact compared to fossil-based routes. rsc.org
Chemical Synthesis: This stage involves the reaction to form the final product. Key factors to consider are:
Energy Consumption: Heating, cooling, and stirring required for the reaction and subsequent purification steps. Energy use is often a major contributor to the environmental impact of fine chemical production. scispace.com
Waste Generation: Treatment and disposal of all waste streams, including liquid and solid waste, must be accounted for.
Purification: Energy and materials (e.g., solvents for chromatography or extraction) used to isolate the product to the desired purity.
Challenges and Considerations: Conducting an LCA for a fine chemical produced in small quantities in multi-purpose plants presents challenges. scispace.com Allocating energy usage and waste streams to a specific product can be difficult. Furthermore, the lack of publicly available process data for specialty chemicals often requires making estimations based on stoichiometry and data from similar processes. rsc.org
The table below outlines the key inputs and outputs that would be considered in a cradle-to-gate LCA for this compound.
| Life Cycle Stage | Key Inputs | Key Outputs (to Environment) |
| Raw Material Production | Fossil fuels/biomass, water, energy | GHG emissions, water pollutants from precursor synthesis |
| Chemical Synthesis | 4-Methoxyphenol, Dimethoxymethane, Catalyst, Solvent, Energy (electricity, heat) | Air emissions (VOCs), wastewater, solid waste (spent catalyst) |
| Purification | Energy, additional solvents, water | Solvent emissions, wastewater containing residual product/impurities |
| Waste Treatment | Energy, treatment chemicals | Emissions from incineration, sludge from wastewater treatment |
This table represents a generalized framework for an LCA of a fine chemical, as specific inventory data for this compound is not available.
Future Research Directions and Unexplored Avenues
Integration with Automated Synthesis and Flow Chemistry Methodologies
The transition from traditional batch processing to continuous-flow synthesis and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. nih.govwuxiapptec.com For a fundamental building block like 1-(Dimethoxymethoxy)-4-methoxybenzene, this integration is a critical area for future research.
An automated system could, for instance, perform the initial MOM protection, followed by a subsequent transformation on the aromatic ring (e.g., lithiation and functionalization), and conclude with a controlled deprotection, all within a closed-loop system monitored by real-time analytics.
Table 1: Potential Flow Chemistry Applications for this compound
| Process | Key Flow Chemistry Advantage | Potential Research Goal | Relevant Techniques |
|---|---|---|---|
| MOM Protection | Enhanced heat and mass transfer for improved reaction control. nih.gov | Develop a scalable, high-yield continuous process for MOM protection of 4-methoxyphenol (B1676288). | Packed-bed reactors with immobilized base/catalyst; microreactors for precise temperature control. |
| Functionalization Reactions | Safe handling of hazardous reagents (e.g., organolithiums) by generating and consuming them in situ. wuxiapptec.com | Explore ortho-lithiation and subsequent electrophilic quench in a continuous-flow setup. | Cooled microreactors (e.g., Comet X-01) for rapid mixing and temperature management. nih.gov |
| MOM Deprotection | Precise control over residence time and acid concentration for selective cleavage. wikipedia.org | Optimize selective deprotection in the presence of other acid-sensitive groups by fine-tuning flow parameters. | Tube reactors with controlled heating; integration of in-line purification modules (e.g., scavenger resins). mdpi.com |
Discovery of Novel Reactivity Patterns for the Dimethoxymethoxy Group
The dimethoxymethoxy (MOM) group is typically regarded as a stable protecting group, cleaved under acidic conditions. adichemistry.comtotal-synthesis.com However, recent studies have shown that aromatic MOM ethers can exhibit reactivity patterns distinct from their aliphatic counterparts. acs.org This opens a promising avenue for discovering novel transformations that go beyond simple protection/deprotection.
Future research could explore the unique reactivity of the MOM acetal (B89532) in this compound, influenced by the electron-donating 4-methoxy substituent. For example, investigations into reactions with silyl (B83357) triflates in the presence of bipyridyl ligands have shown that aromatic MOM ethers can be converted directly to triethylsilyl (TES) ethers, a transformation not typically observed with aliphatic MOM ethers. acs.orgnih.gov Further exploration could involve screening a wider range of Lewis acids and reaction partners to uncover new, synthetically useful transformations of the MOM group itself, potentially converting it directly into other functional groups under mild conditions. organic-chemistry.org This could transform the perception of the MOM group from a passive shield to an active participant in molecular construction.
Advanced Mechanistic Studies using Cutting-Edge Analytical Techniques
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing protocols and discovering new reactivity. Modern analytical techniques can provide unprecedented insight into transient intermediates and reaction pathways.
For instance, in-situ spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor reactions in real-time. researchgate.net Applying these techniques to the deprotection of this compound could elucidate the precise role of the acid catalyst and solvent, and identify any short-lived intermediates. This is particularly relevant when studying reactions that show substrate-dependent mechanisms, such as the distinct pathways for aromatic versus aliphatic MOM ethers. nih.gov
Furthermore, advanced techniques like X-ray absorption spectroscopy could be employed to probe the coordination environment of metal centers in reactions involving organometallic reagents, such as the Grignard reaction, which is often used after protecting a phenolic hydroxyl group. adichemistry.comnih.gov Understanding the interaction between the magnesium center and the ether oxygens of the MOM group could lead to more efficient and selective C-C bond-forming reactions. masterorganicchemistry.com
Expansion into Novel Materials and Supramolecular Architectures
The rigid, electron-rich aromatic core of this compound makes it an attractive precursor for advanced functional materials. rsc.org After deprotection and further functionalization, the resulting hydroquinone (B1673460) monomethyl ether (MEHQ) derivatives can be polymerized to create materials with tailored electronic and physical properties. google.com
A significant research direction is the development of novel polymers where the 4-methoxyphenyl (B3050149) moiety is a pendant group. google.com By introducing polymerizable functional groups onto the aromatic ring of this compound, new monomers can be synthesized. The resulting polymers could exhibit high glass transition temperatures and thermal stability, making them suitable for specialized applications in electronics and coatings. google.comresearchgate.net
Beyond covalent polymers, the molecule's structure is conducive to forming supramolecular assemblies. The methoxy (B1213986) and dimethoxymethoxy groups can participate in non-covalent interactions, such as hydrogen bonding (with appropriate partners) and π-stacking. researchgate.netrsc.org Future work could focus on designing and synthesizing derivatives of this compound that can self-assemble into well-defined nanostructures, such as liquid crystals or organogels. These "soft materials" could find applications in sensing, drug delivery, and catalysis. illinois.edu
Predictive Modeling for Reaction Optimization and Discovery
The convergence of data science and chemistry has enabled the use of machine learning (ML) and artificial intelligence (AI) to predict reaction outcomes and optimize conditions, even with limited data. chemrxiv.orgnih.gov This predictive power can be harnessed to accelerate research involving this compound.
One key area is the development of models that can predict the optimal conditions for the selective deprotection of the MOM group in complex molecules containing multiple sensitive functionalities. beilstein-journals.org By training algorithms on existing reaction data, it may be possible to predict the best combination of acid, solvent, temperature, and time to achieve high yields without unwanted side reactions. nih.gov
Furthermore, predictive models can guide the discovery of novel reactivity. For example, graph-convolutional neural networks are being used to predict site selectivity in aromatic C-H functionalization reactions. chemrxiv.orgrsc.org Such a model could be applied to this compound to identify conditions that would selectively functionalize the C2, C3, C5, or C6 positions of the benzene (B151609) ring, providing rapid access to a diverse range of derivatives. These computational tools can significantly reduce the experimental effort required, allowing chemists to focus on the most promising synthetic routes. rsc.org
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(Dimethoxymethoxy)-4-methoxybenzene to minimize by-products?
- Methodological Answer : Synthesis protocols should prioritize temperature control (0–5°C for acid-sensitive steps) and solvent selection (e.g., dichloromethane for stability). For example, analogous methoxybenzene derivatives require HCl in DCM for electrophilic substitutions, with strict pH monitoring to avoid side reactions like over-halogenation or decomposition . By-products such as di-substituted analogs can be minimized using stoichiometric control of reagents like dimethoxymethyl chloride.
Q. Which analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Combined ¹H/¹³C NMR and HPLC with chiral columns are critical. For instance, para-methoxybenzyl (PMB) derivatives of similar compounds are resolved via chiral-phase HPLC to confirm enantiopurity . NMR signals for dimethoxymethoxy groups typically appear as singlets at δ 3.2–3.5 ppm, while methoxy protons resonate around δ 3.8 ppm. Mass spectrometry (HRMS) further validates molecular weight (e.g., expected [M+H]+ for C₁₁H₁₆O₄: 212.10) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assays on cancer cell lines) and microbial growth inhibition tests (against Gram+/Gram– bacteria). Structural analogs like 1-(2-Bromoethenyl)-4-methoxybenzene show activity in these assays, suggesting similar protocols . Use EC₅₀/IC₅₀ calculations to quantify potency, and compare with controls like doxorubicin or ampicillin .
Advanced Research Questions
Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound?
- Methodological Answer : Retrosynthesis tools (e.g., AI-driven platforms using Reaxys or Pistachio databases) identify key disconnections. For example, the dimethoxymethoxy group can be introduced via nucleophilic substitution on 4-methoxyphenol precursors. Coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) enable aryl functionalization, as seen in halogenated analogs . Prioritize routes with ≤3 steps and commercially available intermediates .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). Replicate studies under standardized conditions (e.g., fixed DMSO concentration ≤0.1% v/v). For example, discrepancies in antimicrobial activity of 1-Chloro-4-[chloro(difluoro)-methoxy]benzene were resolved by controlling bacterial inoculum size . Use orthogonal assays (e.g., fluorescence-based viability vs. colony counting) to cross-validate results.
Q. What strategies improve enantioselective synthesis of chiral derivatives?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Pd complexes for Suzuki couplings) or enzymatic resolution. For example, lipase-mediated acetylation of racemic 1-(Cyclopropylmethyl)-4-methoxybenzene achieved >90% ee . Chiral HPLC (e.g., Daicel columns) monitors enantiomeric excess, while X-ray crystallography confirms absolute configuration .
Key Notes
- Synthesis : Prioritize low-temperature, anhydrous conditions for etherification steps .
- Analysis : Use tandem MS/MS for trace impurity profiling .
- Biological Studies : Include negative controls for solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
